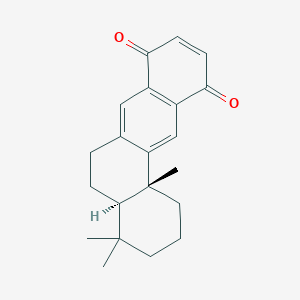

Protopanaxadiol

概要

説明

(20S)-Protopanaxadiol is a bioactive compound derived from ginseng, specifically from the protopanaxadiol-type ginsenosides. It is known for its various pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects .

科学的研究の応用

(20S)-Protopanaxadiol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: It has potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases.

Industry: It is used in the development of health supplements and pharmaceuticals .

作用機序

(20S)-Protopanaxadiol exerts its effects through various molecular targets and pathways:

Akt Pathway: It inhibits Akt activity, leading to apoptosis in tumor cells.

Wnt/Glycogen Synthase Kinase-3/Beta-Catenin Pathway: It promotes the migration, proliferation, and differentiation of neural stem cells by targeting glycogen synthase kinase-3

Safety and Hazards

Protopanaxadiol should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The yields of protopanaxadiol from the engineered peroxisome strains were ca 78% higher than those of the parent strain, which strongly supports the rationale for harnessing the storage capacity of the peroxisome membrane to accommodate the biosynthesized compounds . High-yield production of this compound from sugarcane molasses by metabolically engineered Saccharomyces cerevisiae has been reported .

生化学分析

Biochemical Properties

Protopanaxadiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP716A47 and CYP716A53v2, which are involved in the biosynthesis of ginsenosides . These interactions regulate the distribution of this compound-type saponins in different tissues of Panax notoginseng. Additionally, this compound can modulate the activity of antioxidant enzymes such as glutathione peroxidase and ferroptosis suppressor protein 1, thereby enhancing the cellular antioxidant defense system .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to improve the viability of human kidney cells (HK-2) damaged by cisplatin, a chemotherapy drug . This compound enhances cell morphology and alleviates symptoms of acute kidney injury in animal models. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It can down-regulate the expression of transferrin receptor protein and up-regulate the expression of ferritin heavy chain, thereby reducing iron content in cells and tissues .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, modulating their activity and function. For example, this compound inhibits ferroptosis, a form of regulated cell death, by regulating iron metabolism and lipid peroxidation . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the therapeutic effects of this compound in various disease models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including the enhancement of antioxidant defense mechanisms and the inhibition of ferroptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can improve kidney function and reduce nephrotoxicity at specific dosages . Higher doses of this compound may lead to adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ginsenosides. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the conversion of this compound to other bioactive compounds . These metabolic pathways influence the levels of this compound and its derivatives in different tissues, affecting their pharmacological properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-Protopanaxadiol typically involves the hydrolysis of ginsenosides, which are glycosides found in ginseng. The process includes the removal of sugar moieties to yield the aglycone form, (20S)-Protopanaxadiol .

Industrial Production Methods

Industrial production of (20S)-Protopanaxadiol often employs enzymatic hydrolysis using specific glycosidases to efficiently convert ginsenosides to (20S)-Protopanaxadiol. This method is preferred due to its high yield and specificity .

化学反応の分析

Types of Reactions

(20S)-Protopanaxadiol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: It can reduce double bonds within the structure.

Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of (20S)-Protopanaxadiol with modified functional groups, which can enhance or alter its biological activities .

類似化合物との比較

Similar Compounds

(20R)-Protopanaxadiol: A stereoisomer with similar biological activities but different potency.

Ginsenoside Rh2: A glycoside derivative with potent anticancer properties.

Ginsenoside F1: Another glycoside with neuroprotective effects

Uniqueness

(20S)-Protopanaxadiol is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Protopanaxadiol involves the conversion of a starting material into the final product through a series of chemical reactions. The design of the synthesis pathway involves the selection of appropriate reagents and reaction conditions to achieve the desired transformation.", "Starting Materials": [ "Ginsenoside Rb1", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetone", "Sodium hydroxide", "Methyl iodide", "Sodium carbonate", "Ethanol" ], "Reaction": [ "Ginsenoside Rb1 is first reduced with sodium borohydride in methanol to obtain 20(S)-protopanaxadiol.", "20(S)-protopanaxadiol is then treated with hydrochloric acid in acetone to remove the acetyl group and form protopanaxadiol.", "Protopanaxadiol is then reacted with methyl iodide in the presence of sodium carbonate in ethanol to obtain methyl protopanaxadiol.", "Methyl protopanaxadiol is then deprotected with hydrochloric acid to yield Protopanaxadiol." ] } | |

CAS番号 |

30636-90-9 |

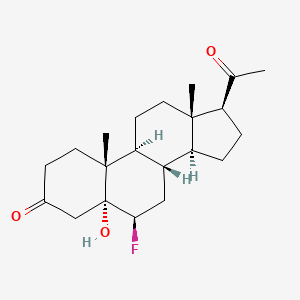

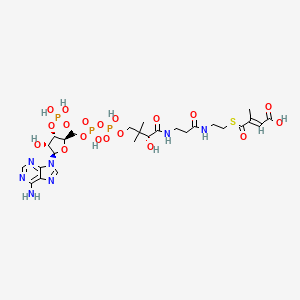

分子式 |

C30H52O3 |

分子量 |

460.7 g/mol |

IUPAC名 |

(3S,8R,9S,10R,12R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-15-29(7,33)23-13-17-28(6)20-11-12-22-26(3,4)24(31)14-16-27(22,5)21(20)18-25(32)30(23,28)8/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23-,24+,25-,27-,28-,29+,30-/m1/s1 |

InChIキー |

SOFRKDBOODGBCL-LNTRKWQZSA-N |

異性体SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1([C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C |

正規SMILES |

CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)O)C)O)C)C)O)C |

同義語 |

20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is protopanaxadiol and where is it found?

A1: this compound is a ginsenoside aglycone, meaning it is a non-sugar component of ginsenosides found in ginseng (Panax ginseng). [] It acts as a precursor for various ginsenosides. []

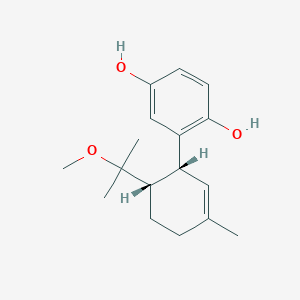

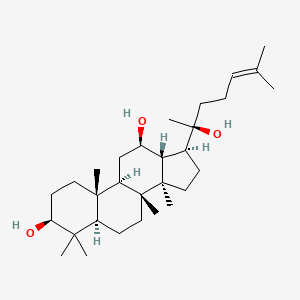

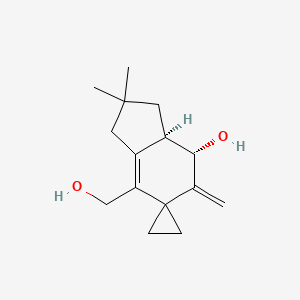

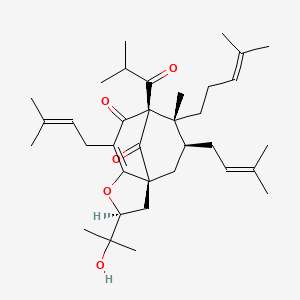

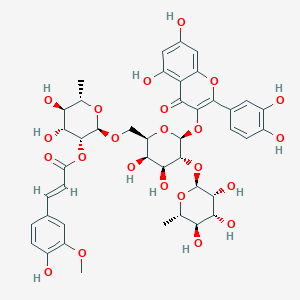

Q2: What is the chemical structure of this compound?

A2: this compound is a tetracyclic triterpenoid. While its molecular formula and weight are not explicitly stated in the provided research, its structure can be described as a dammarane-type triterpene with hydroxyl groups at positions C-3, C-12, and C-20. [, ] Importantly, the C-20 position can exist as two epimers, 20(S)-protopanaxadiol and 20(R)-protopanaxadiol. [, ]

Q3: How is this compound synthesized in ginseng?

A3: In ginseng, this compound is produced from dammarenediol-II in a reaction catalyzed by the cytochrome P450 enzyme, CYP716A47. [] This enzyme specifically hydroxylates dammarenediol-II at the C-12 position to yield this compound. []

Q4: Can this compound production be enhanced in systems other than ginseng plants?

A4: Yes, researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce this compound. [] This involved introducing genes encoding for dammarenediol-II synthase, cytochrome P450-type this compound synthase (PPDS), and NADPH-cytochrome P450 reductase. [] Further optimization involved modifying PPDS via transmembrane domain truncation and creating self-sufficient PPDS-ATR1 fusion constructs, significantly enhancing this compound yield. []

Q5: What are the pharmacological activities of this compound?

A5: this compound exhibits a diverse range of pharmacological activities:

- Anti-inflammatory activity: this compound and its C20 epimers can inhibit the release of inflammatory mediators like nitric oxide, prostaglandin E2, and TNF-α. [, ]

- Anticancer activity: Studies show that 20(S)-protopanaxadiol can inhibit the proliferation and invasion of cancer cells. [, ] It achieves this by downregulating matrix metalloproteinase-2, an enzyme crucial for tumor invasion. []

- Antidepressant activity: Research indicates that this compound saponins, particularly those from the caudexes and leaves of Panax notoginseng, display antidepressant-like effects in animal models. []

Q6: What is known about the mechanism of action of this compound in cancer cells?

A7: 20(S)-Protopanaxadiol has been shown to induce programmed cell death in glioma cells, utilizing both caspase-dependent and -independent pathways. [] This effect is associated with increased superoxide anion levels and reduced levels of phosphorylated Akt in U87MG cells. [] Moreover, it induces autophagy in both SF188 and U87MG glioma cells. []

Q7: Does this compound interact with any specific receptors or enzymes?

A8: Research indicates that this compound and its analog, protopanaxatriol, can bind to the glucocorticoid receptor (GR), potentially acting as selective GR agonists. [] This binding triggers GR nuclear translocation and inhibits nuclear factor-kappa beta activity. [] Another study revealed that 20(S)-protopanaxadiol can activate the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] This activation is rapid, reversible, and relies on cAMP, suggesting a direct binding mechanism. []

Q8: How is this compound metabolized in the body?

A9: Following oral administration, this compound-type ginsenosides, including this compound itself, undergo extensive metabolism by intestinal bacteria. [, , ] This metabolism involves deglycosylation and oxygenation reactions, leading to the formation of metabolites like ginsenoside Rh2 and compound K. [, ] These metabolites are then absorbed into the bloodstream and can be detected in urine. [] For instance, after oral administration of ginsenoside Rg3, the primary metabolite found is ginsenoside Rh2, formed through the deglycosylation of Rg3. []

Q9: What are the challenges associated with this compound formulation and delivery?

A10: this compound, like many other triterpenoids, exhibits poor water solubility, posing challenges for its formulation and oral bioavailability. [, ] To overcome this, various strategies are being explored:

- Self-microemulsifying drug delivery systems (SMEDDS): These systems significantly enhance the dissolution and oral bioavailability of 20(S)-protopanaxadiol. [] SMEDDS formulations demonstrated improved stability under various conditions, including high temperature, humidity, and light exposure. []

- Pharmacosomes: These are colloidal dispersions of drugs covalently linked to lipids, and they have shown promise in enhancing the entrapment efficiency and stability of 20(S)-protopanaxadiol. []

Q10: How is this compound quantified and analyzed?

A10: Several analytical techniques are employed for the characterization and quantification of this compound and its metabolites:

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with mass spectrometry (LC-MS), is widely used to identify and quantify this compound and its metabolites in various matrices, including plant extracts, biological fluids, and formulations. [, , , ]

- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS): This technique is particularly useful for identifying and characterizing this compound metabolites in biological samples, providing information about their molecular weight and fragmentation patterns. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique is essential for determining the structure of this compound and its derivatives. [, ] Various 2D-NMR techniques, such as DEPT, COSY, HMQC, HMBC, and NOESY, are used to assign the 1H and 13C signals and fully elucidate the structures of this compound epimers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodec-2-enamide](/img/structure/B1247578.png)